molecular formula C15H14N2O2 B13980506 1-[2-(1H-indol-3-yl)ethyl]-3-methylpyrrole-2,5-dione

1-[2-(1H-indol-3-yl)ethyl]-3-methylpyrrole-2,5-dione

Cat. No.: B13980506
M. Wt: 254.28 g/mol
InChI Key: WISUQKXWLBIDAV-UHFFFAOYSA-N
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Description

1-[2-(1H-indol-3-yl)ethyl]-3-methylpyrrole-2,5-dione is a compound that features an indole moiety linked to a pyrrole-2,5-dione structure. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, chemistry, and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1H-indol-3-yl)ethyl]-3-methylpyrrole-2,5-dione typically involves the reaction of indole derivatives with appropriate pyrrole-2,5-dione precursors. One common method includes the use of Fischer indole synthesis, where phenylhydrazine reacts with ketones under acidic conditions to form indoles . The specific conditions for synthesizing this compound may involve refluxing in methanesulfonic acid (MsOH) under methanol (MeOH) to achieve high yields .

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(1H-indol-3-yl)ethyl]-3-methylpyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[2-(1H-indol-3-yl)ethyl]-3-methylpyrrole-2,5-dione involves its interaction with various molecular targets and pathways. The indole moiety is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit specific enzymes or bind to receptors, altering cellular signaling pathways and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(1H-indol-3-yl)ethyl]-3-methylpyrrole-2,5-dione is unique due to its specific combination of the indole and pyrrole-2,5-dione structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

1-[2-(1H-indol-3-yl)ethyl]-3-methylpyrrole-2,5-dione

InChI

InChI=1S/C15H14N2O2/c1-10-8-14(18)17(15(10)19)7-6-11-9-16-13-5-3-2-4-12(11)13/h2-5,8-9,16H,6-7H2,1H3

InChI Key

WISUQKXWLBIDAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C1=O)CCC2=CNC3=CC=CC=C32

Origin of Product

United States

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